![molecular formula C16H20BF3O5 B6342810 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester CAS No. 2121515-17-9](/img/structure/B6342810.png)
3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester
Overview
Description
“3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester” is a type of organoboron compound . It is a valuable building block in organic synthesis . It is used as a reactant in the synthesis of biologically active molecules .
Synthesis Analysis
The synthesis of this compound involves the use of 4-Aminobenzotrifluoride and Bis(pinacolato)diboron . It is also involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name: ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate . The InChI code for this compound is 1S/C16H20BF3O5/c1-6-22-13(21)11-9-10(7-8-12(11)23-16(18,19)20)17-24-14(2,3)15(4,5)25-17/h7-9H,6H2,1-5H3 .
Chemical Reactions Analysis
This compound is involved in the Suzuki–Miyaura coupling reaction . It is also involved in the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 360.14 . It is stored at a temperature of 2-8°C .
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used as a boron reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .
Synthesis of Biologically Active Molecules
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester, a related compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Study of Transmetalation Mechanisms
The compound can be used in the study of transmetalation mechanisms, which is a key step in many metal-catalyzed cross-coupling reactions .
5. Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls The compound can be used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
Synthesis of o-Phenylphenols
The compound can be used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound likely undergoes transmetalation, a process where it transfers its organoboron group to a palladium catalyst . This reaction forms a new carbon-carbon bond, allowing the compound to interact with other organic groups .
Pharmacokinetics
The compound’s susceptibility to hydrolysis, particularly at physiological ph, may influence its bioavailability .
Result of Action
Its role in suzuki-miyaura cross-coupling reactions suggests that it may facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .
Action Environment
Environmental factors, such as pH, can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action may be more pronounced in environments with a similar pH.
properties
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BF3O5/c1-6-22-13(21)11-9-10(7-8-12(11)23-16(18,19)20)17-24-14(2,3)15(4,5)25-17/h7-9H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLYULZWVCURCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BF3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116610 | |
Record name | Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester | |
CAS RN |
2121515-17-9 | |
Record name | Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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